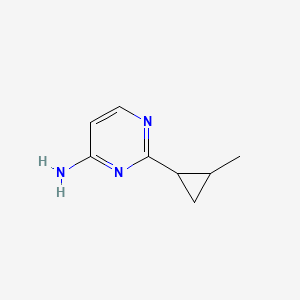
1-(4-(Tiofen-2-il)fenil)piperazina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Aplicaciones Antimicrobianas
“1-(4-(Tiofen-2-il)fenil)piperazina” ha mostrado ser prometedor en estudios antimicrobianos. Los compuestos que contienen el grupo tiofeno se han evaluado por su efectividad contra diversas cepas microbianas. Los estudios de relación estructura-actividad (SAR) sugieren que las modificaciones en el anillo de tiofeno pueden conducir a compuestos con un potencial antimicrobiano significativo, con concentraciones mínimas inhibitorias (MIC) que van desde 6,25 a 50 μg/mL .
Ciencia de Materiales: Semiconductores Orgánicos
Los derivados del tiofeno son fundamentales en el desarrollo de semiconductores orgánicos. Las propiedades electrónicas únicas del tiofeno lo hacen adecuado para su uso en transistores de efecto de campo orgánico (OFET) y diodos orgánicos emisores de luz (OLED). La incorporación de “this compound” en materiales semiconductores podría mejorar potencialmente su rendimiento debido a la rigidez estructural del compuesto y su naturaleza rica en electrones .
Síntesis Química: Precursor para Compuestos Novedosos
En síntesis química, “this compound” sirve como un precursor versátil para la creación de compuestos novedosos. Su reactividad permite la formación de moléculas complejas a través de diversas rutas sintéticas, incluyendo la cicloadición intramolecular, que puede conducir al desarrollo de nuevas sustancias farmacológicamente activas .
Evaluación Biológica: Actividad Inhibitoria
El compuesto se ha utilizado en la evaluación biológica de su actividad inhibitoria contra enzimas o receptores específicos. Por ejemplo, los derivados del tiofeno se han estudiado por sus efectos inhibitorios sobre SHP1, una enzima involucrada en las vías de señalización celular. La capacidad de rastrear e inhibir la actividad de SHP1 es significativa para el diagnóstico y tratamiento de enfermedades relacionadas .
Química Analítica: Sensores Colorimétricos
“this compound” se puede utilizar en la síntesis de sensores colorimétricos. Estos sensores pueden detectar la presencia de iones o moléculas específicas basándose en un cambio de color. Las propiedades electrónicas del grupo tiofeno lo convierten en un excelente candidato para el desarrollo de sondas sensibles y selectivas para aplicaciones analíticas .
Propiedades Farmacológicas: Desarrollo de Medicamentos
Los compuestos basados en tiofeno, incluyendo “this compound”, son de considerable interés en el desarrollo de fármacos debido a sus diversas propiedades farmacológicas. Se han explorado por su potencial como agentes anticancerígenos, antiinflamatorios y antihipertensivos. La diversidad estructural del tiofeno permite la optimización de las propiedades de los fármacos y la mejora de la eficacia terapéutica .
Mecanismo De Acción
Target of Action
Similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been reported to act as acetylcholinesterase inhibitors (acheis) .
Mode of Action
Related compounds have been found to interact with key receptors and neurotransmitter systems . For instance, some antidepressants that contain a phenylpiperazine structure work through a variety of key receptors and neurotransmitter systems .
Biochemical Pathways
Related compounds have been found to impact the biosynthesis of certain proinflammatory mediators .
Pharmacokinetics
Related compounds such as brexpiprazole, which contains a 1-(benzo[b]thiophen-4-yl)piperazine ring, have been found to be bioactivated .
Action Environment
Related compounds have been found to exhibit significant effects on both allergic asthma and allergic itching .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TP2P in laboratory experiments is its high reactivity. This makes it ideal for synthesizing a variety of compounds, including drugs, pesticides, and other organic chemicals. Additionally, TP2P is relatively easy to obtain and is relatively inexpensive, making it ideal for use in laboratory experiments.
However, there are also some limitations to using TP2P in laboratory experiments. For example, it is not as stable as some other compounds, which can make it difficult to store and transport. Additionally, TP2P can be toxic if not handled properly, so it is important to take appropriate safety precautions when working with it.
Direcciones Futuras
1. Further research into the mechanism of action of TP2P and its potential applications in drug discovery.
2. Development of new methods for synthesizing TP2P and other related compounds.
3. Investigation of the potential therapeutic effects of TP2P.
4. Development of new methods for delivering TP2P to target tissues.
5. Investigation of the potential toxic effects of TP2P.
6. Development of new methods for detecting and quantifying TP2P in biological samples.
7. Investigation of the potential uses of TP2P in nanotechnology and nanomedicine.
8. Development of new methods for synthesizing derivatives of TP2P.
9. Investigation of the potential uses of TP2P in biotechnology.
10. Investigation of the potential uses of TP2P in chemical and materials engineering.
Propiedades
IUPAC Name |
1-(4-thiophen-2-ylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-2-14(17-11-1)12-3-5-13(6-4-12)16-9-7-15-8-10-16/h1-6,11,15H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIMGPCQQWZVJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone](/img/structure/B1444244.png)



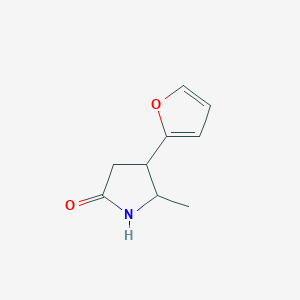

![[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1444252.png)
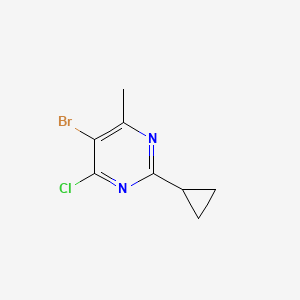

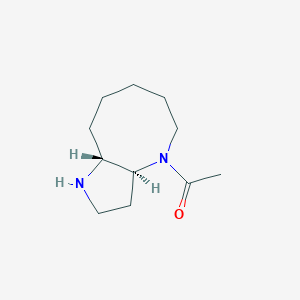
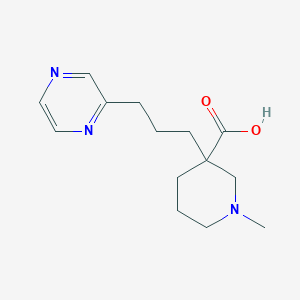
![3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1444262.png)
